molecular formula C9H16N4O B14404297 5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole CAS No. 87996-14-3

5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole

Katalognummer: B14404297
CAS-Nummer: 87996-14-3
Molekulargewicht: 196.25 g/mol
InChI-Schlüssel: AYZFADMLXQXJPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole is an organic compound that features a tetrazole ring substituted with a butenyl ether and a tert-butyl group. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole typically involves the reaction of a tetrazole precursor with a butenyl ether under specific conditions. One common method involves the use of tert-butyl azide and butenyl alcohol in the presence of a catalyst to form the desired compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The butenyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction: The double bond in the butenyl group can be reduced to form saturated derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include epoxides, alcohols, and substituted tetrazoles, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.

    Biology: Tetrazole derivatives are known for their biological activity, including antimicrobial and anticancer properties.

    Medicine: This compound can be used in the development of pharmaceuticals due to its stability and bioactivity.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The butenyl ether and tert-butyl groups can influence the compound’s binding affinity and selectivity, enhancing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole is unique due to its tetrazole core, which imparts specific stability and biological activity not found in other similar compounds

Eigenschaften

CAS-Nummer

87996-14-3

Molekularformel

C9H16N4O

Molekulargewicht

196.25 g/mol

IUPAC-Name

5-but-3-enoxy-1-tert-butyltetrazole

InChI

InChI=1S/C9H16N4O/c1-5-6-7-14-8-10-11-12-13(8)9(2,3)4/h5H,1,6-7H2,2-4H3

InChI-Schlüssel

AYZFADMLXQXJPZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N1C(=NN=N1)OCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.